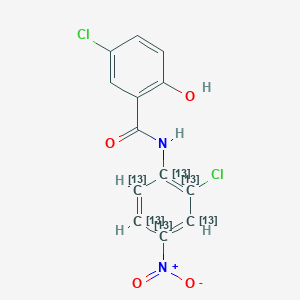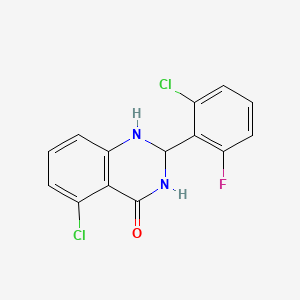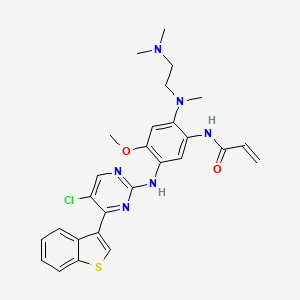
Egfr-IN-44
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-44 is a compound that acts as an inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane tyrosine kinase receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Mutations and overexpression of EGFR are often associated with various types of cancers, making it a significant target for cancer therapy .
Preparation Methods
The preparation of Egfr-IN-44 involves several synthetic routes and reaction conditions. One common method includes the use of a general formula to synthesize the compound, followed by purification and characterization . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Egfr-IN-44 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Egfr-IN-44 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of EGFR and its effects on cellular processes. In biology, it is used to investigate the role of EGFR in cell signaling pathways. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers that exhibit overexpression or mutations of EGFR. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting EGFR .
Mechanism of Action
The mechanism of action of Egfr-IN-44 involves the inhibition of the tyrosine kinase activity of EGFR. By binding to the adenosine triphosphate (ATP)-binding site of the enzyme, this compound prevents the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition disrupts the downstream signaling pathways that promote cell growth and proliferation, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Egfr-IN-44 can be compared with other similar compounds such as gefitinib, erlotinib, afatinib, and osimertinib. These compounds also target the EGFR tyrosine kinase but may differ in their binding affinities, selectivity, and resistance profiles. This compound is unique in its specific molecular structure and its potential to overcome resistance mechanisms observed with other EGFR inhibitors .
Properties
Molecular Formula |
C27H29ClN6O2S |
|---|---|
Molecular Weight |
537.1 g/mol |
IUPAC Name |
N-[5-[[4-(1-benzothiophen-3-yl)-5-chloropyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C27H29ClN6O2S/c1-6-25(35)30-20-13-21(23(36-5)14-22(20)34(4)12-11-33(2)3)31-27-29-15-19(28)26(32-27)18-16-37-24-10-8-7-9-17(18)24/h6-10,13-16H,1,11-12H2,2-5H3,(H,30,35)(H,29,31,32) |
InChI Key |
NQHAPTCMWDMAIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CSC4=CC=CC=C43)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
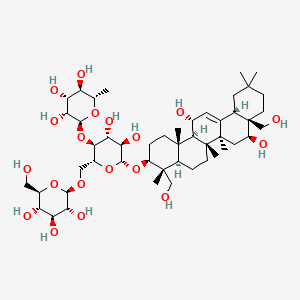
![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)
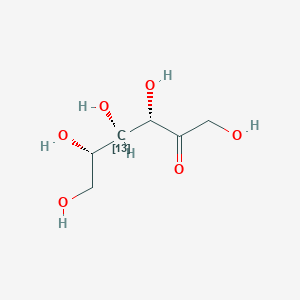
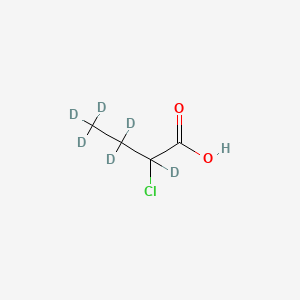
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
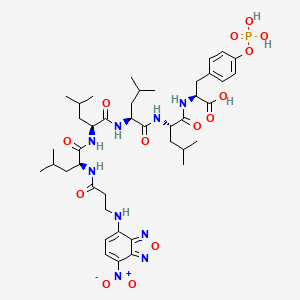
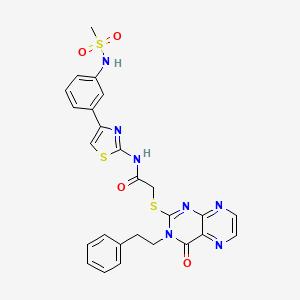
![4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12407485.png)
